molecular formula C16H18N2O4 B5798840 1,4-bis(3-methyl-2-furoyl)piperazine

1,4-bis(3-methyl-2-furoyl)piperazine

Cat. No.: B5798840
M. Wt: 302.32 g/mol
InChI Key: HTBHPALDMDLZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(3-methyl-2-furoyl)piperazine is a chemical compound of interest in medicinal and organic chemistry research. While specific biological data for this exact molecule is limited, its structure incorporates a piperazine core linked to two 3-methylfuroyl groups. The piperazine ring is a widely studied pharmacophore known to improve the solubility and bioavailability of research compounds . Furthermore, piperazine derivatives are frequently explored for their potential in various therapeutic areas, including as inhibitors of specific enzymes and for their anticancer properties . The furoyl moiety is also a common structural element in bioactive molecules and has been utilized in the design of sodium channel blockers for neuroscience research . This unique hybrid structure makes this compound a valuable intermediate for researchers developing novel compounds in drug discovery and for investigating structure-activity relationships. The molecular formula is C24H34N2O4 . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3-methylfuran-2-carbonyl)piperazin-1-yl]-(3-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-3-9-21-13(11)15(19)17-5-7-18(8-6-17)16(20)14-12(2)4-10-22-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBHPALDMDLZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Reaction Pathways of 1,4 Bis 3 Methyl 2 Furoyl Piperazine

Retrosynthetic Analysis and Strategic Disconnections for 1,4-bis(3-methyl-2-furoyl)piperazine

A retrosynthetic analysis of the target molecule, this compound, provides a clear and logical roadmap for its synthesis. The most strategic disconnection points are the two amide bonds linking the piperazine (B1678402) nitrogen atoms to the carbonyl carbons of the furoyl groups.

This disconnection, based on the amide functional group, simplifies the target structure into two key synthons: a piperazine diequivalent, which acts as a dinucleophile, and two equivalents of a 3-methyl-2-furoyl cation equivalent, the electrophilic partner. The corresponding synthetic equivalents for these synthons are piperazine and an activated derivative of 3-methyl-2-furoic acid, respectively. This retrosynthetic approach is a common strategy for preparing N,N'-diacylated piperazines. rsc.org

The primary advantage of this disconnection is its directness, leading to a convergent synthesis where the two main fragments are coupled in a single key step. This strategy is efficient and leverages readily available or easily preparable starting materials.

Exploration of Synthetic Routes via Acylation of Piperazine

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the N-acylation of piperazine. This can be achieved through several methods, with the choice of acylating agent being a critical factor.

The most direct and widely employed method for the synthesis of this compound is the reaction of piperazine with two equivalents of an activated 3-methyl-2-furoic acid derivative. The most common activated derivative for this purpose is the acyl chloride, 3-methyl-2-furoyl chloride.

The reaction involves the nucleophilic attack of the secondary amine groups of piperazine on the highly electrophilic carbonyl carbon of 3-methyl-2-furoyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct. The neutralization of HCl is crucial to prevent the protonation of the piperazine starting material, which would render it non-nucleophilic, and to drive the reaction to completion. Similar acylation reactions of piperazine with other acyl chlorides are well-documented. informahealthcare.comnih.gov

An alternative approach within this category is the Schotten-Baumann reaction, where the acylation is performed in a biphasic system, with the acyl chloride in an organic solvent and the piperazine with an aqueous solution of a base like sodium hydroxide (B78521). This method can be effective for controlling the reaction pH and facilitating product isolation.

While the acyl chloride method is highly effective, alternative pathways can be employed, particularly if the acyl chloride is unstable or difficult to prepare. One prominent alternative is the use of peptide coupling reagents to facilitate the amidation between 3-methyl-2-furoic acid and piperazine.

In this method, 3-methyl-2-furoic acid is activated in situ using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). The activated species, an O-acylisourea or an active ester, is then readily attacked by the piperazine nitrogen atoms. This approach offers milder reaction conditions and avoids the generation of corrosive HCl, but it requires the use of stoichiometric amounts of often expensive coupling agents and necessitates the removal of byproducts (e.g., dicyclohexylurea).

Another potential, though less common, method involves the reaction of piperazine with 3-methyl-2-furoic anhydride (B1165640). The anhydride provides a more reactive acylating agent than the carboxylic acid but is generally less reactive than the acyl chloride.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized. The strategies for optimization are applicable to both the acyl chloride and coupling agent methodologies.

Key parameters for optimization include:

Stoichiometry: Precise control of the reactant ratio is essential. A molar ratio of at least 2:1 of the 3-methyl-2-furoyl derivative to piperazine is required to ensure complete di-acylation and minimize the formation of the mono-acylated byproduct. In some cases, a slight excess of the acylating agent may be used to drive the reaction to completion.

Solvent: The choice of solvent can significantly influence reaction rates and solubility of reactants and products. Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically preferred.

Base: When using the acyl chloride route, the choice and amount of base are critical. Tertiary amines like triethylamine (B128534) or diisopropylethylamine are common choices. At least two equivalents of the base are needed to scavenge the HCl produced.

Temperature: Acylation reactions are often exothermic. The reaction may be initiated at a low temperature (e.g., 0 °C) to control the initial rate, followed by allowing it to warm to room temperature or applying gentle heat to ensure the reaction goes to completion.

Order of Addition: Adding the acylating agent dropwise to the solution of piperazine and base can help to control the reaction exotherm and minimize side reactions.

The following table summarizes key parameters and their typical conditions for the synthesis via acylation with 3-methyl-2-furoyl chloride.

ParameterCondition / ReagentPurpose / Rationale
Acylating Agent 3-methyl-2-furoyl chlorideHighly reactive electrophile for efficient acylation.
Nucleophile PiperazineProvides the central heterocyclic core with two nucleophilic nitrogen atoms.
Stoichiometry ~2.1 : 1 (Acyl Chloride : Piperazine)Ensures di-substitution and minimizes mono-acylated byproduct.
Solvent Dichloromethane (DCM), Chloroform, THFAprotic solvent to dissolve reactants without participating in the reaction.
Base Triethylamine, Pyridine, DIPEAAcid scavenger to neutralize HCl byproduct, driving the equilibrium forward.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes potential side reactions.
Work-up Aqueous wash, extraction, chromatographyPurifies the product by removing salts and unreacted starting materials.

Mechanistic Investigations of the Acylation Processes

The formation of this compound via the reaction of piperazine with 3-methyl-2-furoyl chloride proceeds through a well-understood nucleophilic acyl substitution mechanism.

The process occurs in two sequential steps:

First Acylation: A nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a molecule of 3-methyl-2-furoyl chloride. This leads to the formation of a transient tetrahedral intermediate. This intermediate is unstable and collapses by expelling the chloride ion, which is an excellent leaving group. A molecule of the base present in the reaction mixture then deprotonates the resulting ammonium (B1175870) ion to yield the mono-acylated product, N-(3-methyl-2-furoyl)piperazine, and the hydrochloride salt of the base.

Second Acylation: The remaining secondary amine on the mono-acylated piperazine intermediate, which is still nucleophilic (though slightly less so than the original piperazine due to the electron-withdrawing effect of the first acyl group), attacks a second molecule of 3-methyl-2-furoyl chloride. This initiates a second nucleophilic acyl substitution, proceeding through another tetrahedral intermediate, to form the final desired product, this compound.

A key structural aspect of the product is the nature of the amide bonds. Due to the partial double bond character of the C-N bond in amides, rotation around this bond is restricted. This can lead to the existence of different rotational isomers (rotamers), which may be observable by techniques such as NMR spectroscopy, complicating the spectral analysis but providing insight into the molecule's conformational dynamics. rsc.org

Advanced Spectroscopic and Diffraction Based Characterization Methodologies for 1,4 Bis 3 Methyl 2 Furoyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the complete assignment of all proton and carbon signals of 1,4-bis(3-methyl-2-furoyl)piperazine.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of the symmetrical this compound is expected to be relatively simple due to the molecule's C2h symmetry. The protons on the piperazine (B1678402) ring would likely appear as a set of broad singlets or a complex multiplet system due to the restricted rotation around the amide C-N bonds and the chair interconversion of the piperazine ring. The protons of the two equivalent 3-methyl-2-furoyl groups would give rise to distinct signals.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Piperazine-H 3.5 - 4.0 Broad singlet / Multiplet 8H
Furan-H (at C5) 7.2 - 7.5 Doublet 2H
Furan-H (at C4) 6.2 - 6.5 Doublet 2H

Carbon-13 (¹³C) NMR Spectroscopic Analysis and DEPT Techniques

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), would confirm the number of unique carbon environments and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm) DEPT-135 Phase
Carbonyl (C=O) 160 - 165 No signal
Furan (B31954) C2 (quaternary) 145 - 150 No signal
Furan C5 (CH) 140 - 145 Positive
Furan C3 (quaternary) 115 - 120 No signal
Furan C4 (CH) 110 - 115 Positive
Piperazine (CH₂) 40 - 50 Negative

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the furan protons at C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals for the furan, piperazine, and methyl groups.

Infrared (IR) and Raman Spectroscopic Studies on Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule, which is characteristic of the functional groups present.

Expected IR and Raman Data:

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Description
C-H stretching (furan) 3100 - 3200 IR, Raman Aromatic C-H vibrations.
C-H stretching (aliphatic) 2850 - 3000 IR, Raman Piperazine and methyl C-H vibrations.
C=O stretching (amide) 1630 - 1660 IR (strong) The strong amide I band is a key feature.
C=C stretching (furan) 1500 - 1600 IR, Raman Furan ring skeletal vibrations.
C-N stretching (amide) 1250 - 1350 IR, Raman Amide III band and piperazine C-N stretch.

The presence of a strong absorption band in the IR spectrum around 1640 cm⁻¹ would be definitive for the amide carbonyl group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to within a few parts per million. This allows for the unambiguous determination of the elemental formula. For this compound (C₁₆H₁₈N₂O₄), the expected exact mass would be calculated and compared to the experimental value. A key fragmentation pathway would likely involve the cleavage of the amide bond, leading to the formation of a 3-methyl-2-furoyl cation and a piperazine-related fragment.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion. In the case of this compound, the electron impact would lead to the formation of a molecular ion (M⁺•) and various fragment ions, which are characteristic of the molecule's structure.

The fragmentation process is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. The most probable fragmentation pathways for this compound would involve the cleavage of the amide bonds, which are typically the most labile sites in such structures. A primary fragmentation event would be the cleavage of the bond between the carbonyl group and the piperazine nitrogen atom. This would result in the formation of a highly stable 3-methyl-2-furoyl cation. Other significant fragmentation could arise from the piperazine ring itself. The fragmentation pattern is considerably influenced by the nature of substituents on the heterocyclic rings.

Table 1: Predicted Key Fragment Ions in the EI-MS of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Fragmentation Pathway
302[C₁₆H₁₈N₂O₄]⁺•Molecular Ion (M⁺•)
193[C₁₀H₁₃N₂O₂]⁺M⁺• - (3-methyl-2-furoyl radical)
109[C₆H₅O₂]⁺3-methyl-2-furoyl cation
81[C₅H₅O]⁺Furan ring fragment from further decay

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the two 3-methyl-2-furoyl units, where the furan ring is in conjugation with the carbonyl group.

This conjugated system is expected to give rise to two primary types of electronic transitions:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π* transitions: These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital.

The exact wavelength of maximum absorption (λmax) is influenced by the solvent polarity and the specific electronic environment of the chromophore.

Table 2: Expected Electronic Transitions for this compound

Expected λmax Range (nm) Type of Transition Associated Chromophore
250 - 300π → πConjugated furoyl system
300 - 350n → πCarbonyl and furan oxygen lone pairs

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Determination of Crystal System and Space Group

The initial step in crystal structure determination is the identification of the crystal system and space group from the diffraction pattern. This provides fundamental information about the symmetry of the unit cell, which is the basic repeating unit of the crystal. While specific experimental data for this compound is not available, analysis of a structurally related compound, 1,4-Bis(3-methylphenyl)piperazine-2,5-dione, reveals it crystallizes in the monoclinic system with the space group P2₁/n. nih.gov This information sets the framework for solving the full crystal structure.

Table 3: Illustrative Crystallographic Data from a Related Piperazine Derivative

Parameter Value (for 1,4-Bis(3-methylphenyl)piperazine-2,5-dione) nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.6608 (15)
b (Å)6.1508 (7)
c (Å)19.223 (2)
β (°)95.142 (2)
Volume (ų)1490.9 (3)
Z (Molecules per unit cell)4

Note: This data is for a related compound and serves as an example of the parameters determined in a crystallographic study.

Analysis of Intermolecular Interactions and Packing Arrangements

The way molecules arrange themselves in a crystal is dictated by a variety of intermolecular forces. For this compound, the crystal packing would be primarily governed by van der Waals forces and weak hydrogen bonds. The molecule lacks strong hydrogen bond donors (like N-H or O-H).

Computational Chemistry and Theoretical Investigations of 1,4 Bis 3 Methyl 2 Furoyl Piperazine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within the 1,4-bis(3-methyl-2-furoyl)piperazine molecule. These computational techniques provide a theoretical framework for predicting molecular properties that can be correlated with experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for studying relatively large molecules like this compound.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Predicted Value (Å or °)
C=O Bond Length ~1.23 Å
C-N (Amide) Bond Length ~1.36 Å
Furan (B31954) Ring C-O Bond Length ~1.37 Å
Piperazine (B1678402) C-N-C Angle ~112°
O=C-N-C Dihedral Angle ~180° (trans) or ~0° (cis)

Note: The values presented are illustrative and based on typical data for similar N-acylpiperazine structures.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate electronic properties.

For this compound, ab initio calculations would be used to determine fundamental electronic properties such as ionization potential, electron affinity, and the distribution of electronic charge. These calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for understanding intermolecular interactions. The MEP would likely show negative potential around the carbonyl oxygen atoms, making them potential sites for electrophilic attack, while regions of positive potential would be associated with the hydrogen atoms.

Conformational Analysis and Energy Landscapes of the Piperazine Ring System

The conformational flexibility of this compound is primarily dictated by two factors: the inversion of the piperazine ring and the rotation around the amide C-N bonds. nih.gov The piperazine ring can exist in several conformations, including the stable chair form and higher-energy boat and twist-boat forms. nih.gov The energy barrier for the chair-to-chair interconversion is a key parameter determined through computational analysis. nih.gov

Furthermore, the restricted rotation around the two amide bonds, due to their partial double bond character, gives rise to different rotamers (conformational isomers). nih.gov This results in a complex potential energy surface with multiple local minima corresponding to different stable conformations of the molecule. Computational studies on N-acylpiperazines have shown that the energy barriers for amide bond rotation can be significant. rsc.org For a symmetrically substituted molecule like this compound, the relative orientations of the two furoyl groups (e.g., syn or anti to each other) would define distinct conformational states with different energy levels.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide insights into the molecule's chemical behavior.

For this compound, the HOMO is expected to be localized on the electron-rich furan rings and the piperazine nitrogen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl groups and the furan rings, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted FMO Properties for this compound

Property Predicted Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Gap 4.5 to 6.5

Note: The values presented are illustrative and based on typical data for similar heterocyclic compounds.

Spectroscopic Property Simulations and Correlation with Experimental Data

Computational chemistry allows for the simulation of various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, key spectroscopic techniques that can be simulated include:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated IR spectrum would show characteristic peaks for the C=O stretching of the amide groups, C-N stretching, and vibrations associated with the furoyl and piperazine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for confirming the conformational analysis.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions and predict the UV-Vis absorption spectrum. The calculated absorption maxima (λ_max_) can be correlated with the electronic excitations between molecular orbitals.

A study on related piperazine derivatives demonstrated good correlation between experimental and predicted ¹³C and ¹H NMR chemical shifts. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as solvent molecules.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how these interactions influence the conformational preferences of the piperazine ring and the furoyl substituents. These simulations are particularly useful for understanding how the molecule behaves in a realistic chemical environment, which is crucial for predicting its properties in solution. Studies on similar compounds have utilized MD simulations to investigate protein-ligand interactions and the stability of different conformations. nih.gov

Chemical Reactivity and Derivatization Studies of 1,4 Bis 3 Methyl 2 Furoyl Piperazine

Investigation of Electrophilic Aromatic Substitution on Furan (B31954) Rings

The furan rings in 1,4-bis(3-methyl-2-furoyl)piperazine are the primary sites for electrophilic aromatic substitution (EAS). The general mechanism for EAS involves an initial attack by an electrophile on the electron-rich aromatic ring, forming a carbocation intermediate known as a sigma complex, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.orgkhanacademy.org The rate and regioselectivity of this reaction are heavily influenced by the existing substituents on the ring. youtube.com

In this molecule, each furan ring possesses an oxygen atom, a methyl group at the C3 position, and a carbonyl group at the C2 position.

Activating/Deactivating Effects : The furan oxygen is a strong activating group due to its ability to donate a lone pair of electrons into the ring through resonance, thereby stabilizing the carbocation intermediate. The methyl group at C3 is a weak activating group through an inductive effect. Conversely, the furoyl group at C2 is a deactivating group because the carbonyl carbon is electron-withdrawing, pulling electron density from the ring via resonance. youtube.com

Directing Effects : The powerful activating and ortho-para directing effect of the furan oxygen atom typically dominates. In furan, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the superior stability of the resulting carbocation intermediates. Since the C2 position is already substituted, the most likely position for electrophilic attack is the C5 position. The C3-methyl group would further favor substitution at C5. While the C2-carbonyl group is deactivating, its influence is generally less pronounced than the activating effect of the ring oxygen.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, a hypothetical nitration reaction would be expected to yield the 5,5'-dinitro derivative.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Furan Ring

PositionSubstituentEffect on RingPredicted Outcome for EAS
1OxygenActivating, o,p-directingDirects attack to C5
2CarbonylDeactivating, m-directingHinders attack, directs to C4
3MethylActivating, o,p-directingDirects attack to C5
Net Effect Strong preference for substitution at C5

Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen Atoms

In this compound, the two nitrogen atoms of the central piperazine ring are part of amide linkages. This structural feature significantly reduces their nucleophilicity. The lone pair of electrons on each nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization makes the nitrogen atoms electron-poor and, consequently, much less reactive as nucleophiles compared to the nitrogen atoms in a simple alkyl-substituted piperazine. quora.comkhanacademy.org

Further modification, such as alkylation or acylation, at these nitrogen atoms via standard nucleophilic substitution (SN2) reactions is highly unlikely under normal conditions. researchgate.netnih.gov Such reactions typically require the nitrogen to act as a nucleophile, which is impeded by the amide resonance. Forcing conditions could potentially lead to reaction, but would more likely result in the degradation of the molecule, for instance, through amide bond cleavage.

Hydrolytic Stability and Degradation Pathways

Amide bonds are generally the most stable among carboxylic acid derivatives and are resistant to hydrolysis in neutral water. quora.comkhanacademy.org However, they can be cleaved under forcing conditions, such as heating in the presence of strong acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis : Under strong acidic conditions (e.g., refluxing with aqueous HCl), the carbonyl oxygen would be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process would lead to the cleavage of the two amide bonds, yielding piperazine (likely as its dihydrochloride (B599025) salt) and two equivalents of 3-methyl-2-furoic acid. libretexts.org

Base-Catalyzed Hydrolysis : In the presence of a strong base (e.g., refluxing with aqueous NaOH), the hydroxide (B78521) ion would directly attack the electrophilic carbonyl carbon. Subsequent steps would break the carbon-nitrogen bond. This would result in the formation of piperazine and two equivalents of the sodium salt of 3-methyl-2-furoic acid. libretexts.org

While specific studies on this compound are not available, research on the degradation of piperazine itself under conditions relevant to industrial applications (like CO2 capture) shows that piperazine can degrade through mechanisms such as thermal degradation and oxidation. utexas.eduacs.orgutexas.eduresearchgate.netresearchgate.net However, the amide structure of the title compound imparts significantly greater stability against such pathways compared to free piperazine. Some studies have noted the unexpected hydrolytic instability of certain N-acylated amino acid amides, where remote electron-rich acyl groups can accelerate hydrolysis even under mild acidic conditions. nih.gov It is conceivable that the electron-rich furan rings could have a similar, though likely minor, influence.

Table 2: Predicted Products of Forced Hydrolysis

ConditionReagentsProducts
AcidicH₂O, H⁺, HeatPiperazine (as salt), 3-Methyl-2-furoic acid
BasicH₂O, OH⁻, HeatPiperazine, Salt of 3-Methyl-2-furoic acid

Exploration of Metal Coordination Chemistry and Complex Formation

The this compound molecule possesses multiple potential donor atoms that can act as ligands in the formation of metal complexes. libretexts.org Piperazine derivatives, in general, are known to be good ligands for forming metal complexes. biointerfaceresearch.comrsc.org The primary coordination sites in this molecule are the oxygen atoms of the two carbonyl groups.

These carbonyl oxygens can act as Lewis bases, donating a pair of electrons to a metal ion (a Lewis acid) to form a coordinate covalent bond. nih.gov Given the symmetrical nature of the molecule with two identical furoyl groups on opposite sides of the piperazine ring, it can function as a bidentate or a bridging ligand.

Bidentate Chelating Ligand : The molecule could potentially coordinate to a single metal center using both carbonyl oxygen atoms, forming a large chelate ring. The flexibility of the piperazine ring, which can adopt chair and boat conformations, would be a critical factor in determining the stability of such a complex. nih.gov

Bridging Ligand : It is perhaps more likely that the molecule would act as a bridging ligand, where each carbonyl oxygen coordinates to a different metal center. This could lead to the formation of coordination polymers or polynuclear complexes.

The furan oxygen atoms are generally poor coordinating agents. While furan itself can coordinate to metals, the involvement of the furan oxygen in the aromatic system reduces its Lewis basicity. sc.edu Transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II) are known to form stable complexes with ligands containing amide or carbonyl functionalities. researchgate.netresearchgate.net The resulting complexes could exhibit various geometries, such as tetrahedral, square-planar, or octahedral, depending on the metal ion, its coordination number, and the involvement of other ligands or solvent molecules in the coordination sphere. libretexts.org

Table 3: Potential Metal Coordination Sites

AtomFunctional GroupLewis BasicityPotential Role
Carbonyl OxygenAmideHighPrimary coordination site (bidentate or bridging)
Piperazine NitrogenAmideVery LowUnlikely to coordinate due to resonance
Furan OxygenFuranLowUnlikely to coordinate

Structure Activity Relationship Sar and Molecular Design Principles Involving 1,4 Bis 3 Methyl 2 Furoyl Piperazine Analogs

Analysis of Substituent Effects on Molecular Recognition and Interaction Mechanisms

The biological activity of piperazine-containing compounds can be significantly altered by slight changes in their substitution patterns. hilarispublisher.com For 1,4-bis(3-methyl-2-furoyl)piperazine analogs, substituents on both the furan (B31954) and piperazine (B1678402) rings are critical determinants of their interaction with biological targets.

The methyl group at the 3-position of the furan ring plays a crucial role. Its electron-donating nature and steric bulk can influence the electronic properties and conformation of the entire furoyl moiety. In related heterocyclic systems, the introduction of electron-withdrawing groups, such as cyano or sulfonyl, has been shown to enhance specific properties by lowering the energy gap between singlet and triplet states. beilstein-journals.org Conversely, the methyl group in the target molecule could modulate binding affinity and selectivity by establishing specific hydrophobic interactions within a target's binding pocket.

Investigations into related furoyl-piperazine derivatives have highlighted the importance of substituents on other parts of the molecule. For instance, in a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, the nature of the substituent on the N-phenyl ring was found to be critical for activity. hilarispublisher.com An N-(4-ethylphenyl)benzamide derivative showed excellent inhibitory potential against butyrylcholinesterase, suggesting that hydrophobic substituents at this position enhance binding. hilarispublisher.com This underscores that modifications distal to the furoyl-piperazine core can have profound effects on molecular recognition.

The table below summarizes the observed effects of various substituents on the activity of analogous piperazine-based compounds, providing insights into potential modifications for the this compound scaffold.

Scaffold/Analog SeriesSubstituent ModificationObserved Effect on Activity/PropertiesReference
Chalcone-piperazine derivativesAlteration of N-phenylpiperazine to N-benzylpiperazine, N-(2-fluorophenyl)piperazine, etc.Demonstrated good inhibition profile towards human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov nih.gov
4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamidesIntroduction of a 4-ethylphenyl group.Showed excellent IC50 value against butyrylcholinesterase, attributed to the ethylphenyl group. hilarispublisher.com hilarispublisher.com
Piperazine-linked 1,8-naphthalimide (B145957) derivativesAttachment of various aryl sulfonyl groups.Resulted in compounds with varying cytotoxicity against cancer cell lines. nih.gov nih.gov
FPMINT Analogs (piperazine-based)Presence of a halogen substitute on the fluorophenyl moiety.Essential for inhibitory effects on equilibrative nucleoside transporters (ENT1 and ENT2). frontiersin.orgpolyu.edu.hk frontiersin.orgpolyu.edu.hk
Pyrimidine-carbazole emittersIntroduction of electron-withdrawing groups (CN, SO2CH3) to the pyrimidine (B1678525) ring.Enhanced emission yield and promoted TADF (thermally activated delayed fluorescence) activity. beilstein-journals.org beilstein-journals.org

Scaffold Hopping and Bioisosteric Replacements in Related Furoyl-Piperazine Systems

Scaffold hopping is a crucial strategy in drug discovery for identifying novel, patentable chemotypes with improved properties by modifying the central core of a known active compound. uniroma1.itnih.govbhsai.org This approach assumes that different structural backbones can achieve similar biological effects by maintaining key interaction features of the original template. cardiff.ac.uk

For the this compound system, both the piperazine core and the furoyl moieties are candidates for scaffold hopping and bioisosteric replacement. Bioisosteres are substituents or groups that possess similar physical or chemical properties, which produce broadly similar biological effects.

Piperazine Replacements: The piperazine ring is often used to introduce a basic center and improve solubility. dundee.ac.uk However, it can also be a site of metabolic instability. nih.gov Bioisosteric replacement of the piperazine ring can lead to compounds with improved metabolic stability and maintained or enhanced potency. nih.gov In one study, replacing a piperazine ring with aminopiperidines resulted in lead compounds with high DAT affinities and better metabolic stability. nih.gov Other potential replacements could include homopiperazine, diazabicycloalkanes, or conformationally restricted diamines to fine-tune the orientation of the two furoyl groups. nih.govblumberginstitute.org For example, replacing piperazine with a more rigid scaffold can significantly improve binding affinity. nih.gov

Furoyl Group Replacements: The 3-methyl-2-furoyl groups are key for target interaction. The furan ring, an aromatic heterocycle, can be replaced by other five- or six-membered rings to explore different interactions. Potential bioisosteres for the furan ring include thiophene, pyrrole, thiazole, or even a phenyl ring. researchgate.net Each replacement would alter the electronic distribution, hydrogen bonding capacity, and steric profile of the side chains. For instance, replacing the furan oxygen with a sulfur atom (thiophene) could modify the electrostatic potential and interactions with the target protein.

The table below presents potential scaffold hops and bioisosteric replacements applicable to the furoyl-piperazine framework.

Original MoietyPotential Bioisosteric Replacement/Scaffold HopRationale/Potential AdvantageReference
PiperazineAminopiperidineImprove metabolic stability while maintaining transporter affinity. nih.gov nih.gov
PiperazineHomopiperazineCan significantly improve antitumor activity in certain derivatives. nih.gov nih.gov
PiperazineMethylmorpholine / DimethylmorpholineCan maintain potency and improve solubility, though may affect metabolic stability. dundee.ac.uk dundee.ac.uk
PiperazinePiperidineMay not significantly affect affinity at certain targets (e.g., H3R) but can drastically alter it for others (e.g., σ1R). nih.gov nih.gov
Furan RingThiophene, Pyrrole, ThiazoleAlters heteroatom interactions, electronic properties, and hydrogen bonding capacity.-
Furan RingPhenyl RingModifies aromatic interactions (π-π stacking) and removes the furan oxygen's hydrogen bond accepting capability.-

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Computational methods are indispensable for elucidating SAR, guiding molecular design, and predicting the activity of novel compounds. wu.ac.thresearchgate.net QSAR and molecular docking are two powerful techniques frequently applied to piperazine-containing scaffolds. hilarispublisher.comnih.govmdpi.com

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods utilize the information from a set of known active molecules to build a model. For this compound and its analogs, a pharmacophore model could be developed. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic centers, aromatic rings) required for activity. New molecules could then be designed to fit this pharmacophore model. QSAR studies, which correlate physicochemical properties or molecular descriptors with biological activity, are a cornerstone of ligand-based design. nih.gov A QSAR model for a series of furoyl-piperazine analogs could identify key descriptors (e.g., LogP, molecular weight, specific electronic or topological indices) that drive activity, allowing for the prediction of potency for newly designed compounds. wu.ac.th

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. cardiff.ac.uk Molecular docking can be used to place this compound into the active site of a target, predicting its binding conformation and affinity. hilarispublisher.comnih.gov This allows for the visualization of key interactions, such as hydrogen bonds between the furoyl oxygens and active site residues, or hydrophobic interactions involving the methyl groups and the piperazine ring. mdpi.com For example, docking studies on phenylpiperazine derivatives have helped to identify crucial interactions with DNA and topoisomerase II, guiding the design of potent anticancer agents. mdpi.comsemanticscholar.org By analyzing the docked pose of the parent compound, medicinal chemists can rationally design modifications to optimize these interactions, for instance, by adding substituents that can form additional hydrogen bonds or fill unoccupied hydrophobic pockets.

Predictive modeling extends beyond simple docking to more complex simulations that can forecast the dynamic behavior of a ligand-target complex. Molecular dynamics (MD) simulations can be used to study the stability of the docked pose of this compound over time, revealing how the molecule and the protein adapt to each other. nih.gov

QSAR models serve as a form of predictive modeling. A robust QSAR model, developed from a training set of related furoyl-piperazine compounds, can be used to predict the biological activity of a virtual library of new analogs before they are synthesized. wu.ac.thnih.gov For instance, a QSAR study on anti-diabetic piperazine analogs successfully created a predictive model based on specific descriptors, which could then be used to design new, more potent molecules. wu.ac.th Similarly, predictive models for cytotoxicity have been developed for other complex heterocyclic systems, allowing for the estimation of activity against various cancer cell lines. nih.gov

These computational approaches, from docking and pharmacophore modeling to QSAR and MD simulations, provide a rational framework for understanding the SAR of this compound analogs and for designing new molecules with potentially improved and optimized activity profiles.

Exploration of Molecular Interactions and Targeted Ligand Design Based on 1,4 Bis 3 Methyl 2 Furoyl Piperazine Scaffold

Investigation of Enzyme Binding and Inhibition Mechanisms (e.g., Cholinesterases, Glycosidases, Tyrosinase, Reductases)

While direct enzymatic studies on 1,4-bis(3-methyl-2-furoyl)piperazine are not extensively documented, research on structurally related compounds provides significant insights into its potential enzyme inhibitory activities.

Cholinesterases:

Derivatives of 2-furoyl piperazine (B1678402) have been synthesized and evaluated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. hilarispublisher.com A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides demonstrated potent BChE inhibition. hilarispublisher.com Notably, the compound N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b) exhibited an IC50 value of 0.82 ± 0.001 μM, which is comparable to the standard drug Eserine (IC50 = 0.85 ± 0.0001 μM). hilarispublisher.com The enhanced activity of this derivative was attributed to the presence of the 4-ethylphenyl group. hilarispublisher.com

α-Glucosidase:

2-Furoic piperazide derivatives have also been investigated as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs. mdpi.com Certain {4-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones showed promising inhibitory potential against this enzyme. mdpi.com

Reductases:

The bacterial enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid biosynthesis, has been identified as a target for novel antibacterial agents. nih.gov N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have been synthesized and shown to exhibit significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. nih.gov Docking studies of these compounds revealed strong binding interactions within the active site of E. coli enoyl reductase. nih.gov

Below is a table summarizing the inhibitory activities of some piperazine derivatives against various enzymes.

Compound Target Enzyme IC50 (µM) Reference
N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b) Butyrylcholinesterase (BChE) 0.82 ± 0.001 hilarispublisher.com
N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5h) Butyrylcholinesterase (BChE) 0.91 ± 0.003 hilarispublisher.com
Eserine (Standard) Butyrylcholinesterase (BChE) 0.85 ± 0.0001 hilarispublisher.com

Receptor Interaction Studies (e.g., G-protein Coupled Receptors, if implied by similar structures)

The piperazine moiety is a well-established pharmacophore in the design of ligands for G-protein coupled receptors (GPCRs). mdpi.com Its structural features allow it to serve as a scaffold to orient other functional groups for optimal interaction with receptor binding sites. nih.govmdpi.com

For instance, piperazine derivatives are integral to the structure of drugs targeting various GPCRs, including kinase inhibitors and receptor modulators. mdpi.com The nitrogen atoms of the piperazine ring can be protonated under physiological conditions, enabling ionic interactions with acidic residues in the receptor. nih.gov

While specific studies on this compound are limited, the prevalence of the piperazine ring in GPCR ligands suggests its potential for similar interactions. For example, Flibanserin, a drug acting on serotonin (B10506) receptors, contains a piperazine moiety. mdpi.com

Protein-Ligand Docking and Binding Affinity Prediction for Molecular Targets

Molecular docking studies have been instrumental in elucidating the binding modes of piperazine-based compounds with their protein targets.

Butyrylcholinesterase (BChE):

For the 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamide inhibitors of BChE, docking studies revealed that the compounds fit well into the active site of the enzyme. hilarispublisher.com The interactions observed included arene-arene interactions, which contribute to the binding affinity. hilarispublisher.com

Enoyl-ACP Reductase (ENR):

Docking analyses of N,N′-disubstituted piperazines with the E. coli enoyl reductase active site showed strong binding scores, ranging from -6.1090 to -9.6184 kcal/mol. nih.gov This supports the observed antibacterial activity of these compounds. nih.gov

Topoisomerase II (Topo II):

In a study of phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, molecular docking simulations indicated their ability to bind to the DNA-Topo II complex. nih.gov The benzothiazine and phenylpiperazine rings were found to engage in π-type interactions with aromatic amino acids in the nucleic acid binding domain, and hydrogen bonds were formed with aspartate residues. nih.gov

Estrogen and Epidermal Growth Factor Receptors:

Molecular docking of 3-methoxy flavone (B191248) derivatives containing a piperazine ring has been performed on the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov These studies help in understanding the binding interactions and guiding the design of new anticancer agents. nih.gov

The following table presents docking scores for some piperazine derivatives against their respective targets.

Compound Series Target Protein Docking Score Range (kcal/mol) Reference
N,N′-disubstituted piperazines Enoyl-ACP Reductase (E. coli) -6.1090 to -9.6184 nih.gov

Insights into Molecular Recognition through Non-covalent Interactions

The biological activity of ligands based on the this compound scaffold is underpinned by a variety of non-covalent interactions.

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while attached functional groups can serve as donors. nih.gov This is a critical interaction in many protein-ligand complexes.

Hydrophobic and π-Interactions: The furan (B31954) and piperazine rings, along with their substituents, can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the binding pockets of target proteins. researchgate.netnih.gov Quantum theory of atoms in molecule (QTAIM) analysis of furan clusters has identified CH···C and CH···O hydrogen bonds as strong non-covalent interactions. researchgate.net

Electrostatic and Dispersion Forces: Studies on the non-covalent interactions of furan with other molecules have shown that electrostatic energy is dominant in stronger interactions, while dispersion energy is the main force in weaker interactions. nih.gov The piperazine ring's ability to carry a positive charge at physiological pH can lead to significant electrostatic interactions with negatively charged residues in a binding site. nih.gov

Chelation: Although not directly observed for this compound, the furoyl moiety has the potential to chelate metal ions present in the active sites of metalloenzymes, which can be a powerful mechanism of inhibition.

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Potential Research Applications of 1,4 Bis 3 Methyl 2 Furoyl Piperazine in Advanced Chemical Disciplines

Contribution to Novel Scaffolds for Academic Drug Discovery Research

Generating content for these sections without available data would require speculation based on the behavior of analogous but distinct compounds, which would violate the core instruction to focus solely on the requested molecule and maintain scientific accuracy.

Future Research Directions and Unexplored Avenues for 1,4 Bis 3 Methyl 2 Furoyl Piperazine

Development of Novel Synthetic Methodologies

Future synthetic research should focus on more sustainable and efficient methods for preparing 1,4-bis(3-methyl-2-furoyl)piperazine and its derivatives.

Flow Chemistry: Translating the synthesis to continuous flow processes can offer significant advantages over batch production, including enhanced safety, better process control, and scalability. nih.gov Flow-to-flow technology has been successfully used for amide formation without traditional coupling agents, which could be adapted for the synthesis of furoylpiperazine derivatives. acs.org For example, the synthesis of Olanzapine, which involves a piperazine (B1678402) moiety, has been successfully adapted to a continuous flow process. acs.org

Synthetic Methodology Potential Advantages for this compound Synthesis Key Research Focus
Green Chemistry Reduced use of hazardous reagents and solvents; improved sustainability. mdpi.comDevelopment of photoredox-catalyzed C-H functionalization of the piperazine and furan (B31954) rings. mdpi.com
Flow Chemistry Enhanced safety, scalability, and process control; potential for telescoped synthesis. nih.govacs.orgOptimization of reaction conditions in microreactors for the acylation of piperazine with 3-methyl-2-furoyl chloride. acs.org

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial. Advanced spectroscopic techniques can provide unprecedented insights.

Solid-State NMR (ssNMR): While solution NMR provides information on the behavior of molecules in solution, ssNMR can elucidate the structure and dynamics in the solid state. For piperazine derivatives, temperature-dependent NMR studies have revealed complex conformational behaviors, such as ring inversion and restricted rotation around the amide bond. rsc.orgrsc.org Similar studies on this compound could reveal the influence of the furoyl groups on the piperazine ring's conformational flexibility and the solid-state packing, which is critical for understanding its physicochemical properties.

Cryo-Electron Microscopy (Cryo-EM) for Complexes: When this compound is studied in complex with biological targets, Cryo-EM could be a powerful tool. Recent advancements have made it possible to determine high-resolution structures of even small protein-ligand complexes. biorxiv.orgbiorxiv.org This technique would be invaluable for visualizing the binding mode of this compound to its potential protein targets, revealing key interactions and guiding the design of more potent analogs without the need for protein crystallization. creative-diagnostics.comnih.gov

Technique Information Gained Relevance to this compound
Solid-State NMR Conformational dynamics, solid-state packing, and polymorphism. rsc.orgUnderstanding the influence of the 3-methyl-2-furoyl groups on the piperazine ring's conformation and intermolecular interactions.
Cryo-EM High-resolution structure of complexes with biological macromolecules. creative-diagnostics.comucl.ac.ukVisualizing the binding pocket and interactions with potential protein targets, facilitating structure-based drug design. biorxiv.orgbiorxiv.org

Deeper Dive into Computational Studies

Computational methods are indispensable for modern drug discovery and can accelerate the exploration of the chemical space around the this compound scaffold.

AI-driven Molecular Design: Artificial intelligence and machine learning are revolutionizing drug design. bps.ac.ukresearchgate.net Deep generative models can be trained on existing chemical data to design novel molecules with optimized properties. bps.ac.uk An AI-driven workflow could be employed to generate new derivatives of this compound with predicted improvements in bioactivity, selectivity, and pharmacokinetic profiles. osti.govmdpi.com

Advanced Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the dynamic behavior of the molecule and its interactions with biological targets over time. acs.orgnih.gov Extended MD simulations can be used to analyze the conformational changes of a target protein upon binding of the ligand and to predict the stability of the ligand-protein complex. acs.orgpolyu.edu.hkijpsdronline.com Such studies on this compound could reveal its binding mechanism and help identify key residues for interaction, guiding lead optimization. nih.gov

Exploration of New Chemical Transformations and Cascade Reactions

The reactivity of the this compound scaffold should be further explored to generate novel and structurally diverse derivatives.

New Chemical Transformations: The piperazine ring can undergo various reactions, including acylation and alkylation. ambeed.com Future work could explore C-H functionalization of the piperazine ring, a strategy that has recently gained traction for creating structural diversity that was previously hard to access. researchgate.netacs.org Furthermore, the furan rings offer sites for electrophilic substitution, Diels-Alder reactions, and ring-opening transformations, providing avenues to a wide range of new chemical entities.

Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as cascade or domino reactions, is an efficient strategy for building molecular complexity. researchgate.net A potential future direction could be the development of cascade reactions that utilize the existing functionalities of this compound to construct more complex heterocyclic systems. For example, a catalytic process could be envisioned where the furan ring participates in a cycloaddition, followed by a transformation involving the piperazine core.

Expanding the Scope of Molecular Interaction Studies to Underexplored Biological Systems (mechanistic focus)

The piperazine moiety is present in drugs targeting a wide variety of biological systems. acs.orgresearchgate.net The true potential of this compound can only be realized by screening it against a broad range of biological targets and deeply investigating its mechanism of action.

Mechanistic Insights: Piperazine derivatives are known to interact with various receptors and enzymes. researchgate.net For instance, some piperazine compounds act as inhibitors of acetylcholinesterase (AChE), with interactions at both the catalytic site and the peripheral anionic site. nih.gov Others have shown affinity for sigma receptors or have been implicated in modulating neurotransmitter pathways like the 5-HT1AR/BDNF/PKA pathway. nih.govtandfonline.com Future studies should aim to identify the specific biological targets of this compound and elucidate the molecular mechanisms underlying its activity. This could involve investigating its effects on cellular signaling pathways and its binding kinetics to purified proteins.

Underexplored Targets: While piperazines are well-represented in CNS-acting drugs, their potential in other therapeutic areas is vast. nih.gov For example, piperazine derivatives have been investigated as antimicrobial, antifungal, and antitubercular agents. nih.gov Screening this compound against panels of targets related to infectious diseases, cancer, or inflammatory disorders could uncover novel therapeutic applications. lew.ro Mechanistic studies would then be crucial to understand how the compound exerts its effects in these new contexts. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-bis(3-methyl-2-furoyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Schiff base formation or nucleophilic substitution. For example, Schiff bases are typically prepared by condensing aldehydes with amines in methanol under reflux (e.g., 4-methoxy-benzaldehyde with 1,4-bis(3-aminopropyl)piperazine in methanol at 60–70°C for 6–8 hours). Optimization involves adjusting stoichiometry, solvent polarity, and temperature, monitored by TLC or NMR . Coupling agents like 1,4-bis(3-aminopropyl)piperazine, synthesized via cyanoethylation/hydrogenation of piperazine, require inert atmospheres and controlled pH to avoid side reactions .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding patterns in crystal lattices) .
  • Multinuclear NMR (¹H, ¹³C) to confirm substitution patterns and symmetry. For example, splitting patterns in ¹H NMR distinguish equatorial vs. axial substituents on the piperazine ring .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for furoyl groups) .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

  • Methodological Answer :

  • HPLC-MS with reverse-phase columns (C18) and UV detection at 254 nm quantifies purity (>98% recommended for biological assays).
  • Thermogravimetric analysis (TGA) evaluates thermal stability (e.g., decomposition temperatures above 200°C suggest suitability for high-temperature reactions) .
  • Store under nitrogen at –20°C in amber vials to prevent hydrolysis of furoyl groups .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s interaction with biological targets like DNA or enzymes?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina or Schrödinger Suite) predicts binding modes. For DNA interactions, use PDB structures (e.g., 1BNA) and define a 40ų grid around the minor groove. Optimize ligand flexibility with AM1 semiempirical methods in Spartan06 to identify low-energy conformers .
  • Binding affinity metrics : Calculate ΔG values (e.g., –7.5 kcal/mol indicates strong intercalation via pi-alkyl interactions and hydrogen bonds with nucleic acids DG4/DA6 ).

Q. How do substituents on the piperazine ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :

  • Design analogs with electron-withdrawing groups (EWG) (e.g., –NO₂, –Cl) at para or ortho positions to enhance DPP-IV inhibition (IC₅₀ reductions of 30–50% compared to EDG-substituted analogs) .
  • Test substituent effects via competitive enzyme assays (e.g., DPP-IV inhibition at 10 μM concentrations) and correlate with Hammett σ constants to quantify electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assay conditions : Use identical buffer pH (7.4), temperature (37°C), and enzyme batches (e.g., recombinant human DPP-IV).
  • Control for stereochemistry : Chiral HPLC separates enantiomers, as R/S configurations may exhibit 10-fold activity differences .
  • Validate via orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

Q. How can researchers address discrepancies between computational predictions and experimental binding data?

  • Methodological Answer :

  • Refine docking parameters : Adjust van der Waals scaling (0.8–1.2) and electrostatic contributions (dielectric constant ε=4) to better match crystallographic data .
  • Perform MD simulations (GROMACS/NAMD) over 100 ns to assess binding stability. Root-mean-square deviation (RMSD) >3 Å indicates conformational drift requiring force-field recalibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.